molecular formula C17H18BrNO2 B2887555 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide CAS No. 632290-60-9

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B2887555
CAS No.: 632290-60-9
M. Wt: 348.24
InChI Key: ODMVAPIBXHTMHW-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a bromophenoxy group and a dimethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 3-bromophenol is then reacted with an appropriate alkyl halide to form 3-bromophenoxyalkane.

    Amidation: The final step involves the reaction of 3-bromophenoxyalkane with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide: Similar structure but with the bromine atom in the para position.

    2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenoxy)-N-(4-methylphenyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is unique due to the specific positioning of the bromine and dimethyl groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-12(2)9-15(8-11)19-17(20)13(3)21-16-6-4-5-14(18)10-16/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVAPIBXHTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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